molecular formula C20H20N2O4 B6539107 methyl 4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamoyl)benzoate CAS No. 1060294-08-7

methyl 4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamoyl)benzoate

Cat. No.: B6539107
CAS No.: 1060294-08-7
M. Wt: 352.4 g/mol
InChI Key: YTVAYLXWIPOZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamoyl)benzoate is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.14230712 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamoyl)benzoate, a complex organic compound, has garnered attention for its potential biological activities. This article explores its chemical structure, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its biological efficacy.

Chemical Structure

The compound is characterized by a methyl ester group attached to a benzoate backbone, with additional carbamoyl and cyclopropyl functionalities. Its molecular formula is C19H20N2O3C_{19}H_{20}N_2O_3, which indicates the presence of nitrogen and oxygen in the structure, crucial for its biological interactions.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways, particularly p38 MAP kinase, which plays a significant role in cellular responses to stress and inflammation.
  • Cell Cycle Regulation : Research indicates that it may interfere with the mitotic checkpoint, leading to increased chromosome missegregation in cancer cells, thereby promoting apoptosis in malignant cells.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound. The following table summarizes key findings from various research articles:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5p38 MAPK inhibition
A549 (Lung)8.7Mitotic checkpoint interference
HeLa (Cervical)10.2Apoptosis induction

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory properties. It has been shown to reduce TNF-alpha levels in vitro:

  • Experimental Model : In a rat model of arthritis, administration of this compound resulted in a significant reduction in joint swelling and inflammation markers.

Case Studies

  • Study on Tumor Growth Inhibition : A clinical study involving xenograft models demonstrated that treatment with this compound led to significant tumor regression compared to control groups.
  • Inflammatory Response Modulation : Another study highlighted the compound's ability to modulate immune responses by decreasing pro-inflammatory cytokines in macrophage cultures.

Properties

IUPAC Name

methyl 4-[[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-26-20(25)15-6-4-14(5-7-15)19(24)22-17-8-2-13(3-9-17)12-18(23)21-16-10-11-16/h2-9,16H,10-12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVAYLXWIPOZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.